![molecular formula C16H9ClN2S2 B2919550 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile CAS No. 277756-73-7](/img/structure/B2919550.png)
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
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Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, also known as CTAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAT is a member of the acrylonitrile family and has a unique molecular structure that makes it an interesting compound for study.
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives have been explored for their potential antitumor and cytotoxic effects. Some compounds within this class have demonstrated potent effects on human tumor cell lines, including prostate cancer .
Antioxidant Properties
Research has also been conducted on thiazole derivatives for their antioxidant properties. Certain synthesized compounds have shown potent antioxidant activity, which could be beneficial in combating oxidative stress-related diseases .
properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S2/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBZPGMSSKBDQM-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile |
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